molecular formula C12H17BrN2 B15278316 1-(2-Bromobenzyl)piperidin-3-amine

1-(2-Bromobenzyl)piperidin-3-amine

Cat. No.: B15278316
M. Wt: 269.18 g/mol
InChI Key: YSEBLSWFGARBGE-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)piperidin-3-amine is a chemical compound that features a piperidine ring substituted with a 2-bromobenzyl group at the nitrogen atom and an amine group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)piperidin-3-amine typically involves the reaction of 2-bromobenzyl chloride with piperidin-3-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)piperidin-3-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to a primary amine.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted piperidines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or dehalogenated products.

Scientific Research Applications

1-(2-Bromobenzyl)piperidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    1-(2-Chlorobenzyl)piperidin-3-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorobenzyl)piperidin-3-amine: Similar structure but with a fluorine atom instead of bromine.

    1-(2-Methylbenzyl)piperidin-3-amine: Similar structure but with a methyl group instead of bromine.

Uniqueness: 1-(2-Bromobenzyl)piperidin-3-amine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can enhance the compound’s interactions with biological targets. Additionally, the bromine atom can be selectively replaced by other functional groups, providing a versatile platform for chemical modifications.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]piperidin-3-amine

InChI

InChI=1S/C12H17BrN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2

InChI Key

YSEBLSWFGARBGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Br)N

Origin of Product

United States

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